tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
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Overview
Description
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety
Preparation Methods
The synthesis of tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyano and cyclopropyl groups, and esterification with tert-butyl. One common synthetic route involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxyphenyl moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl ring play crucial roles in binding to these targets, while the methoxyphenyl moiety can modulate the compound’s overall activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can be compared with similar compounds such as:
tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate: This compound has a similar pyrrolidine core but differs in the functional groups attached.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester but with different substituents and applications
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m0/s1 |
InChI Key |
NVXNRAHUHWCDMD-LAUBAEHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)[C@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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